molecular formula C15H22N2O4 B248990 N-(2,4-dimethoxyphenyl)-3-(morpholin-4-yl)propanamide

N-(2,4-dimethoxyphenyl)-3-(morpholin-4-yl)propanamide

Cat. No.: B248990
M. Wt: 294.35 g/mol
InChI Key: CUTHMKQBRIUQAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-3-(4-morpholinyl)propanamide is an organonitrogen compound and an organooxygen compound. It derives from a beta-amino acid.

Scientific Research Applications

Crystal Structure Analysis

N-(2,4-dimethoxyphenyl)-3-(4-morpholinyl)propanamide has been studied for its crystal structure, which is key in understanding its interactions and mechanisms in various applications. For instance, the crystal structure of dimethomorph, a morpholine fungicide, has been elucidated, demonstrating significant angles between the central chlorophenyl and terminal benzene and morpholine rings, forming a three-dimensional structure (Kang et al., 2015).

Herbicidal Activity

Research has also explored the herbicidal activity of compounds related to N-(2,4-dimethoxyphenyl)-3-(4-morpholinyl)propanamide. A study on a similar compound demonstrated effective herbicidal properties, suggesting potential agricultural applications (Liu et al., 2008).

Anticonvulsant Properties

The compound has been investigated for its potential in creating hybrid anticonvulsant agents. A study synthesized new hybrid compounds derived from propanamides, showing broad spectra of activity in preclinical seizure models, highlighting its potential in antiepileptic drug development (Kamiński et al., 2015).

Synthesis and Optimization in Medicinal Chemistry

In medicinal chemistry, the optimization of related compounds has led to potent inhibitors of Src kinase activity, demonstrating the compound's versatility in drug development (Boschelli et al., 2001).

Novel Alkaloid Discovery

Research has also led to the discovery of new alkaloids with structures related to N-(2,4-dimethoxyphenyl)-3-(4-morpholinyl)propanamide, contributing to the expanding knowledge of natural compounds (Yang et al., 2004).

Water-Soluble Receptor Antagonists

Studies have developed water-soluble neurokinin-1 receptor antagonists, suitable for both intravenous and oral clinical administration, expanding the scope of therapeutic applications (Harrison et al., 2001).

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-morpholin-4-ylpropanamide

InChI

InChI=1S/C15H22N2O4/c1-19-12-3-4-13(14(11-12)20-2)16-15(18)5-6-17-7-9-21-10-8-17/h3-4,11H,5-10H2,1-2H3,(H,16,18)

InChI Key

CUTHMKQBRIUQAD-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC(=O)CCN2CCOCC2)OC

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCN2CCOCC2)OC

solubility

44.2 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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